Home > Products > Screening Compounds P24361 > IL-17 modulator 5
IL-17 modulator 5 -

IL-17 modulator 5

Catalog Number: EVT-15279242
CAS Number:
Molecular Formula: C28H23F6N9O2
Molecular Weight: 631.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

IL-17 modulator 5 is derived from a series of chemical compounds identified through structure-based drug design aimed at targeting the IL-17A homodimer. It belongs to a class of small molecules that function as protein-protein interaction modulators. These compounds are characterized by their ability to disrupt the binding of interleukin 17A to its receptor, thereby attenuating its inflammatory effects .

Synthesis Analysis

The synthesis of IL-17 modulator 5 involves several key steps, primarily focusing on optimizing the binding affinity and specificity for interleukin 17A.

Methods and Technical Details

  1. Fragment-Based Drug Design: Initial compounds were identified through fragment-based approaches, where small chemical fragments were screened for their binding affinity to interleukin 17A.
  2. Structure Optimization: The lead compound underwent multiple rounds of optimization to improve its pharmacological properties, including solubility and bioavailability. This involved modifying functional groups and exploring various chemical scaffolds.
  3. Analytical Techniques: Techniques such as nuclear magnetic resonance spectroscopy and surface plasmon resonance were employed to confirm binding interactions and affinities .
Molecular Structure Analysis

Structure and Data

IL-17 modulator 5 features a complex molecular structure with specific functional groups that facilitate its interaction with interleukin 17A. The compound has been characterized using X-ray crystallography, revealing its binding conformation within the interleukin 17A dimer interface.

  • Molecular Formula: The exact molecular formula is not specified in the available literature but typically includes elements such as carbon, hydrogen, nitrogen, and oxygen.
  • Binding Pocket: The compound occupies a distinct pocket near the methionine binding site of interleukin 17A, demonstrating significant polar interactions with surrounding amino acids .
Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involving IL-17 modulator 5 include:

  1. Binding Affinity Assays: These reactions assess how effectively the compound inhibits the interaction between interleukin 17A and its receptor.
  2. Structure-Activity Relationship Studies: Variations in the chemical structure are tested to determine their impact on biological activity, leading to the identification of more potent analogs .
Mechanism of Action

Process and Data

IL-17 modulator 5 functions by inhibiting the dimerization of interleukin 17A, which is crucial for its signaling pathway.

  1. Inhibition of Receptor Binding: By occupying the interface where interleukin 17A binds to its receptor, IL-17 modulator 5 prevents downstream signaling that leads to inflammation.
  2. Biological Impact: This inhibition has been shown to reduce inflammatory responses in cellular models stimulated by interleukin 17A, highlighting its potential therapeutic efficacy in treating autoimmune diseases .
Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: IL-17 modulator 5 is designed to be soluble in biological fluids, which is critical for its therapeutic application.
  • Stability: The compound exhibits stability under physiological conditions, making it suitable for oral administration.

Chemical Properties

  • Molecular Weight: Typically below 500 Da to comply with drug-like properties.
  • LogP Value: Indicates favorable lipophilicity for membrane permeability.

Relevant data from studies suggest that modifications enhancing these properties lead to improved pharmacokinetic profiles .

Applications

Scientific Uses

IL-17 modulator 5 has significant applications in biomedical research and therapeutic development:

  1. Autoimmune Disease Treatment: It is primarily being explored for treating conditions like psoriasis and rheumatoid arthritis where IL-17 plays a pivotal role.
  2. Research Tool: The compound serves as a valuable tool for studying IL-17 signaling pathways and their implications in various inflammatory diseases .
  3. Drug Development: Ongoing research aims to refine this compound into a clinically viable drug candidate with enhanced efficacy and safety profiles.
Molecular Mechanisms of IL-17 Modulator 5 in Protein-Protein Interaction Disruption

Structural Biology of IL-17A Dimerization and Ligand Binding Dynamics

IL-17A functions as a homodimeric cystine-knot cytokine, where each monomer comprises two antiparallel β-sheets (strands 1–2 and 3–4) stabilized by intrachain disulfide bonds. The dimer interface is dominated by hydrophobic interactions and hydrogen bonding between the "A" and "B" loops of adjacent monomers. Crystallographic studies reveal that unbound IL-17A exhibits near-perfect symmetry (Cα root-mean-square deviation = 0.36 Å), with its N-terminal regions adopting flexible conformations that become ordered upon receptor engagement [8]. The IL-17A/IL-17RA binary complex (PDB: 7UWN) demonstrates that receptor binding occurs at the "lateral groove" formed by the dimer interface, with IL-17RA's fibronectin III domains (D1 and D2) engaging both IL-17A subunits asymmetrically [7] [8].

Table 1: Structural Characteristics of IL-17A Complexes

Complex TypeSymmetryKey Interface ResiduesConformational Changes
Free IL-17AC2-symmetricLeu75, Tyr76, Phe87 (hydrophobic core)Disordered N-terminus
IL-17A/IL-17RAAsymmetricIL-17RA: Tyr85, Trp116; IL-17A: Arg108, Ser104N-terminus stabilization; 30° D2 domain rotation
Ternary IL-17A/RA/RCC2-symmetricIL-17RA-IL-17RC "tip-to-tip" contactsMembrane-proximal separation (94 Å) [3] [7]

Ligand binding induces significant allosteric changes: IL-17RA engagement triggers a 30° rotation in its D2 domain relative to D1, repositioning the "elbow" region (Met197) and sterically occluding a second IL-17RA molecule [2] [8]. This conformational shift primes IL-17A for recruitment of IL-17RC, forming the active 2:2:2 hexameric signaling assembly observed in cryo-EM structures (EMD-26837) [7].

Competitive Inhibition Strategies Targeting IL-17A/IL-17RA/RC Ternary Complexes

IL-17 Modulator 5 (CAS 2724206-27-1) achieves sub-nanomolar inhibition (IC₅₀ = 1 nM) by disrupting the formation of the IL-17A/IL-17RA/IL-17RC ternary complex [1]. Structural analyses reveal that the hexameric signaling assembly depends on "tip-to-tip" contacts between the membrane-distal D1 domains of IL-17RA and IL-17RC, creating a C2-symmetric complex with 94 Å separation between membrane-proximal domains [3] [6]. IL-17 Modulator 5 competitively occupies the IL-17RA binding groove on IL-17A, as evidenced by:

  • Steric occlusion: The compound's trifluoromethylpyridine moiety inserts into the hydrophobic pocket formed by IL-17A's Tyr76, Phe87, and Leu125, overlapping >80% of IL-17RA's footprint [1] [4].
  • Receptor pre-assembly disruption: FRET studies confirm that IL-17RA forms preformed dimers in the absence of ligand. IL-17 Modulator 5 reduces FRET efficiency by 65%, mirroring the effect of IL-17A, indicating induction of receptor conformational changes that prevent productive ternary complex formation [10].
  • Ternary complex destabilization: Surface plasmon resonance shows IL-17 Modulator 5 reduces IL-17RC binding affinity by 100-fold when pre-bound to IL-17A/IL-17RA, consistent with allosteric disruption of the tip-to-tip interface [6].

Table 2: Biophysical Impact of IL-17 Modulator 5 on Receptor Complexes

ParameterIL-17A AloneIL-17A + IL-17 Modulator 5Change
IL-17RA Kd1.3 nM0.2 nM6.5× tighter binding
Ternary complex half-life48 min<5 min>90% reduction
IL-17RC recruitment100%<10%Near-complete inhibition [1] [4] [10]

Allosteric Modulation of IL-17A Homodimer Conformational States

IL-17 Modulator 5 functions as a dynamic stabilizer, rigidifying the flexible IL-17A homodimer to impair receptor adaptability. Key evidence includes:

  • Backbone dynamics modulation: NMR relaxation analysis (R1, R2, NOE) demonstrates that IL-17 Modulator 5 reduces ps-ns timescale fluctuations in IL-17A's β2-β3 loop (residues 90–105) by 40%, a region critical for IL-17RA engagement [4].
  • Heterodimer selectivity: 2D-IR spectroscopy reveals that IL-17A/A exhibits greater conformational entropy than IL-17F/F or IL-17A/F. IL-17 Modulator 5 increases IL-17A/A's structural rigidity by 35% (measured by amide I band narrowing), correlating with its 100-fold higher potency against IL-17A versus IL-17F [4].
  • Allosteric communication disruption: Hydrogen-deuterium exchange mass spectrometry (HDX-MS) shows that compound binding at the dimer interface propagates stabilization effects to the IL-17RA binding epitope (residues 40–55), decreasing deuterium uptake by 75%. This "induced-fit" inhibition prevents the receptor-induced conformational changes necessary for IL-17RC recruitment [4] [8].

The macrocyclic structure of IL-17 Modulator 5 (C28H23F6N9O2) enables multivalent interactions with both IL-17A subunits, locking the homodimer in a symmetric state that is incompatible with the asymmetric demands of ternary complex assembly [1] [4]. This mechanism distinguishes it from antibodies like secukinumab, which sterically block receptor access without modulating intrinsic protein dynamics [5] [9].

Properties

Product Name

IL-17 modulator 5

IUPAC Name

N-[(S)-[5-[(1S)-1-(6-cyano-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-3,3,3-trifluoropropyl]-4-fluoro-1H-benzimidazol-2-yl]-(4,4-difluorocyclohexyl)methyl]-4-methyl-1,2,5-oxadiazole-3-carboxamide

Molecular Formula

C28H23F6N9O2

Molecular Weight

631.5 g/mol

InChI

InChI=1S/C28H23F6N9O2/c1-13-21(42-45-41-13)26(44)38-22(15-6-8-27(30,31)9-7-15)24-36-18-4-3-16(20(29)23(18)37-24)17(10-28(32,33)34)25-40-39-19-5-2-14(11-35)12-43(19)25/h2-5,12,15,17,22H,6-10H2,1H3,(H,36,37)(H,38,44)/t17-,22-/m0/s1

InChI Key

OXISIPGDBSNEQE-JTSKRJEESA-N

Canonical SMILES

CC1=NON=C1C(=O)NC(C2CCC(CC2)(F)F)C3=NC4=C(N3)C=CC(=C4F)C(CC(F)(F)F)C5=NN=C6N5C=C(C=C6)C#N

Isomeric SMILES

CC1=NON=C1C(=O)N[C@@H](C2CCC(CC2)(F)F)C3=NC4=C(N3)C=CC(=C4F)[C@H](CC(F)(F)F)C5=NN=C6N5C=C(C=C6)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.